molecular formula C11H15Cl3N2 B11717504 1-[(3,5-Dichlorophenyl)methyl]piperazine hydrochloride

1-[(3,5-Dichlorophenyl)methyl]piperazine hydrochloride

Cat. No.: B11717504
M. Wt: 281.6 g/mol
InChI Key: YNNBYZCZMNQIEM-UHFFFAOYSA-N
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Description

1-[(3,5-Dichlorophenyl)methyl]piperazine hydrochloride is a chemical compound with the molecular formula C11H14Cl2N2·HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,5-Dichlorophenyl)methyl]piperazine hydrochloride typically involves the reaction of 3,5-dichlorobenzyl chloride with piperazine in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or toluene. The product is then purified by recrystallization or chromatography to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-[(3,5-Dichlorophenyl)methyl]piperazine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an organic solvent.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[(3,5-Dichlorophenyl)methyl]piperazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological pathways and mechanisms.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 1-[(3,5-Dichlorophenyl)methyl]piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[(3,4-Dichlorophenyl)methyl]piperazine dihydrochloride
  • 1-(2-Phenylethyl)piperazin-2-one hydrochloride
  • 1-(3,5-Dimethylbenzyl)piperazin-2-one hydrochloride

Comparison: 1-[(3,5-Dichlorophenyl)methyl]piperazine hydrochloride is unique due to its specific substitution pattern on the benzyl ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research applications.

Properties

Molecular Formula

C11H15Cl3N2

Molecular Weight

281.6 g/mol

IUPAC Name

1-[(3,5-dichlorophenyl)methyl]piperazine;hydrochloride

InChI

InChI=1S/C11H14Cl2N2.ClH/c12-10-5-9(6-11(13)7-10)8-15-3-1-14-2-4-15;/h5-7,14H,1-4,8H2;1H

InChI Key

YNNBYZCZMNQIEM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CC(=CC(=C2)Cl)Cl.Cl

Origin of Product

United States

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